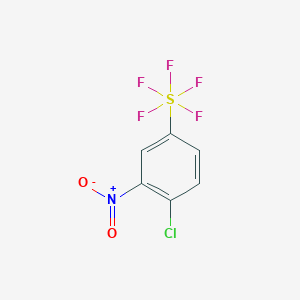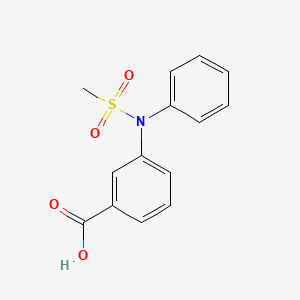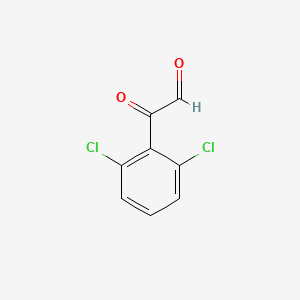
4-Chloro-3-nitrophenylsulphur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitrophenylsulphur pentafluoride is a chemical compound with the molecular formula C6H3ClF5NO2S. It is composed of 19 atoms, including 3 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, 5 fluorine atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes a nitro group and a sulphur pentafluoride group attached to a chlorinated phenyl ring .
Preparation Methods
The synthesis of 4-Chloro-3-nitrophenylsulphur pentafluoride typically involves the nitration of 4-chlorophenylsulphur pentafluoride. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the phenyl ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
4-Chloro-3-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group or the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulphur atom can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-3-nitrophenylsulphur pentafluoride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive groups. The nitro group can participate in electron transfer reactions, while the sulphur pentafluoride group can form strong bonds with other atoms or molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
4-Chloro-3-nitrophenylsulphur pentafluoride can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylsulphur tetrafluoride: This compound has one less fluorine atom, which can affect its reactivity and applications.
4-Chloro-3-nitrophenylsulphur hexafluoride: This compound has one more fluorine atom, which can also influence its chemical properties and uses.
4-Chloro-3-nitrophenylsulphur difluoride: With fewer fluorine atoms, this compound may have different reactivity and applications compared to this compound.
Properties
Molecular Formula |
C6H3ClF5NO2S |
|---|---|
Molecular Weight |
283.60 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C6H3ClF5NO2S/c7-5-2-1-4(3-6(5)13(14)15)16(8,9,10,11)12/h1-3H |
InChI Key |
UUUZMRVEWXYEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)






![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)


